3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is a chemical compound with the molecular formula CHNO and a molecular weight of 313.43 g/mol. This compound features a complex structure that includes an isopropoxy group, an aniline moiety, and a phenoxyethyl linkage, making it an interesting candidate for various biochemical applications. The compound is typically used in proteomics research and has potential implications in pharmacological studies due to its unique structural attributes .
The reactivity of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline can be influenced by its functional groups. Common reactions may include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity or selectivity.
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline exhibits biological activity that may include:
Research into the specific biological activities of this compound is ongoing, with studies focusing on its mechanism of action and potential therapeutic uses.
The synthesis of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline typically involves several key steps:
These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity.
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline has several applications, including:
The versatility of this compound makes it valuable in both academic and industrial settings.
Interaction studies involving 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline focus on its behavior in biological systems:
These studies are crucial for determining the practical applications of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline in medicine.
Several compounds share structural similarities with 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
4-Isopropylphenol | Contains an isopropyl group on a phenolic ring | Known for its antiseptic properties |
N,N-Diethyl-m-toluamide | An amide derivative with ethyl groups | Exhibits analgesic properties |
2-(4-Isobutylphenoxy)ethanol | A phenolic ether similar to the target compound | Used as a surfactant |
The uniqueness of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline lies in its specific combination of functional groups, which may confer distinct biological activities not present in these similar compounds. This specificity opens avenues for targeted research and application in various fields.